molecular formula C16H12Cl2N4O2 B5985089 3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B5985089
M. Wt: 363.2 g/mol
InChI Key: NXEKMWMCZHRQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c17-12-7-6-10(8-13(12)18)9-24-16(23)14-15(19)21-22(20-14)11-4-2-1-3-5-11/h1-8H,9H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEKMWMCZHRQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Introduction of the Benzyl Group: The 3,4-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to convert the nitro group back to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activity of the triazole ring.

    Pharmaceuticals: It is explored as a potential drug candidate for various diseases, including bacterial and viral infections.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with DNA and RNA, interfering with their replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.

    Benzyl Triazoles: Compounds with a benzyl group attached to the triazole ring.

    Phenyl Triazoles: Compounds with a phenyl group attached to the triazole ring.

Uniqueness

3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the 3,4-dichlorobenzyl and phenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups with the triazole ring provides a versatile scaffold for the development of new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.